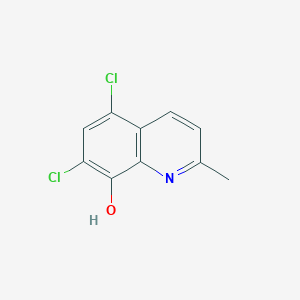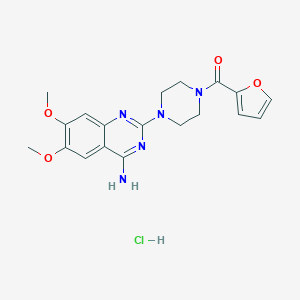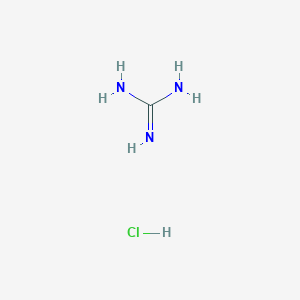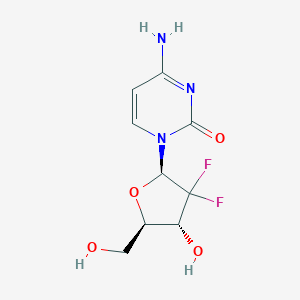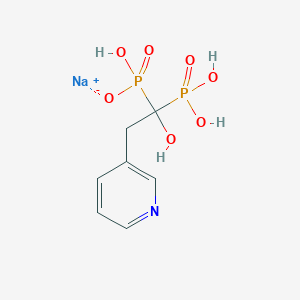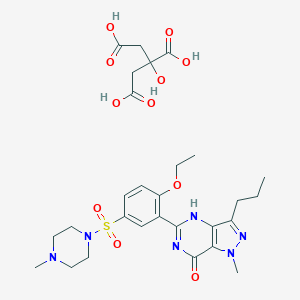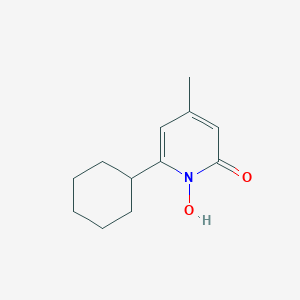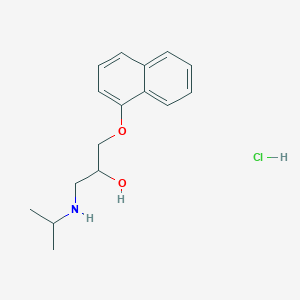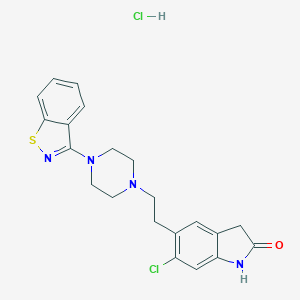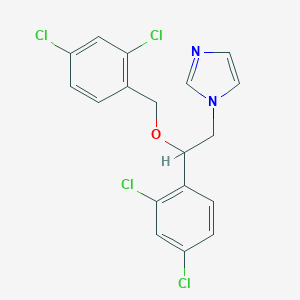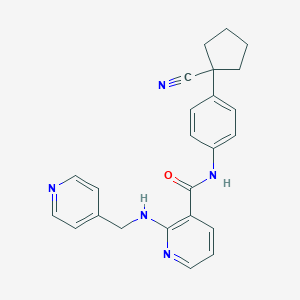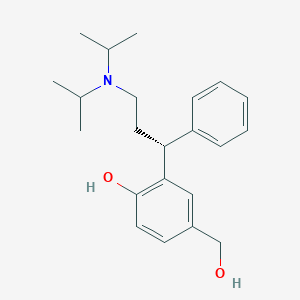
Desfésotérodine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Desfesoterodine has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the study of muscarinic receptor antagonists.
Biology: Desfesoterodine is used in biological studies to understand its effects on cellular processes and receptor interactions.
Medicine: It is primarily used in the treatment of overactive bladder and urinary incontinence. Research is ongoing to explore its potential in treating other conditions.
Industry: Desfesoterodine is used in the pharmaceutical industry for the development of new drugs targeting muscarinic receptors
Mécanisme D'action
Target of Action
Desfesoterodine, also known as ®-5-Hydroxymethyl tolterodine, primarily targets muscarinic receptors . These receptors play a crucial role in the regulation of many physiological functions, including neuronal signaling, cardiovascular regulation, and control of smooth muscle contraction .
Biochemical Pathways
Desfesoterodine affects several biochemical pathways, primarily those involving muscarinic acetylcholine receptors . By blocking these receptors, desfesoterodine can influence the calcium signaling pathway, neuroactive ligand-receptor interaction, and cholinergic synapse .
Pharmacokinetics
The pharmacokinetics of desfesoterodine are linear after single dose oral administration in doses of 3.5 and 7 mg . Maximum plasma levels of desfesoterodine are reached approximately 5 hours after administration of a desfesoterodine prolonged release formulation . Therapeutic plasma levels are achieved after the first administration of desfesoterodine .
Result of Action
The molecular and cellular effects of desfesoterodine’s action primarily involve the reduction of urinary frequency and incontinence . By blocking muscarinic receptors, desfesoterodine reduces the contractions of the bladder, thereby reducing the urge to urinate .
Analyse Biochimique
Biochemical Properties
Desfesoterodine is a competitive, specific muscarinic receptor antagonist . It has a high affinity for muscarinic receptors, which is two orders of magnitude greater than that of fesoterodine . The compound interacts with these receptors, blocking their activity and thereby inhibiting bladder contraction .
Cellular Effects
Desfesoterodine’s primary effect on cells is the inhibition of bladder contraction . This is achieved through its antagonistic action on muscarinic receptors, which play a key role in regulating bladder function . By blocking these receptors, Desfesoterodine can reduce urinary frequency and incontinence .
Molecular Mechanism
The molecular mechanism of Desfesoterodine involves its action as a competitive antagonist at muscarinic receptors . This means that it binds to these receptors, preventing them from being activated by their natural ligands. This inhibits the downstream signaling pathways that would normally lead to bladder contraction .
Temporal Effects in Laboratory Settings
It is known that the drug is rapidly and extensively hydrolyzed by non-specific esterases to form Desfesoterodine . This suggests that its effects may be relatively short-lived, with the duration of action determined by the rate of hydrolysis.
Dosage Effects in Animal Models
It is known that the drug is rapidly and extensively hydrolyzed by non-specific esterases to form Desfesoterodine . This suggests that the effects of the drug may be dose-dependent, with higher doses leading to greater levels of the active metabolite.
Metabolic Pathways
Desfesoterodine is a metabolite of fesoterodine . It is formed through the action of non-specific esterases, which hydrolyze fesoterodine to form Desfesoterodine
Transport and Distribution
It is known that the drug is rapidly and extensively hydrolyzed by non-specific esterases to form Desfesoterodine . This suggests that the drug may be rapidly distributed throughout the body following administration.
Subcellular Localization
Given its role as a muscarinic receptor antagonist, it is likely that the drug localizes to the cell membrane, where these receptors are typically found .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La desfésotérodine est synthétisée à partir de la fésotérodine par hydrolyse. Le processus implique la rupture de la liaison ester dans la fésotérodine, ce qui conduit à la formation de la this compound .
Méthodes de production industrielle : La production industrielle de la this compound implique l'utilisation d'estérases non spécifiques pour hydrolyser la fésotérodine. Ce processus est mené dans des conditions contrôlées pour garantir la pureté et le rendement du produit final .
Analyse Des Réactions Chimiques
Types de réactions : La desfésotérodine subit plusieurs types de réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée pour former divers produits d'oxydation.
Réduction : Les réactions de réduction peuvent convertir la this compound en différentes formes réduites.
Substitution : La this compound peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogènes et les agents alkylants.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation d'acides carboxyliques, tandis que la réduction peut produire des alcools .
4. Applications de recherche scientifique
La this compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Elle est utilisée comme composé de référence en chimie analytique pour l'étude des antagonistes des récepteurs muscariniques.
Biologie : La this compound est utilisée dans les études biologiques pour comprendre ses effets sur les processus cellulaires et les interactions des récepteurs.
Médecine : Elle est principalement utilisée dans le traitement de la vessie hyperactive et de l'incontinence urinaire. Des recherches sont en cours pour explorer son potentiel dans le traitement d'autres affections.
Industrie : La this compound est utilisée dans l'industrie pharmaceutique pour le développement de nouveaux médicaments ciblant les récepteurs muscariniques
5. Mécanisme d'action
La this compound exerce ses effets en agissant comme un antagoniste compétitif au niveau des récepteurs muscariniques. Elle se lie à ces récepteurs, inhibant l'action de l'acétylcholine, un neurotransmetteur responsable de la contraction de la vessie. Cela entraîne une diminution de la pression du détrusor et une réduction de l'urgence et de la fréquence urinaires .
Composés similaires :
Toltérodine : La this compound est le métabolite actif de la toltérodine. Les deux composés sont utilisés pour traiter la vessie hyperactive, mais la this compound a une affinité plus élevée pour les récepteurs muscariniques.
Fésotérodine : La fésotérodine est un promédicament qui est rapidement converti en this compound dans l'organisme. .
Unicité : La particularité de la this compound réside dans sa forte affinité pour les récepteurs muscariniques et son efficacité dans le traitement des symptômes de la vessie hyperactive. Sa formation rapide à partir de la fésotérodine et sa puissante activité anti-muscarinique en font un composé précieux en recherche médicale et en traitement .
Comparaison Avec Des Composés Similaires
Tolterodine: Desfesoterodine is the active metabolite of tolterodine. Both compounds are used to treat overactive bladder, but desfesoterodine has a higher affinity for muscarinic receptors.
Fesoterodine: Fesoterodine is a prodrug that is rapidly converted to desfesoterodine in the body. .
Uniqueness: Desfesoterodine’s uniqueness lies in its high affinity for muscarinic receptors and its effectiveness in treating overactive bladder symptoms. Its rapid formation from fesoterodine and its potent antimuscarinic activity make it a valuable compound in medical research and treatment .
Propriétés
IUPAC Name |
2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXZAXCGJSBGDW-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431319 | |
| Record name | (R)-5-Hydroxymethyltolterodine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207679-81-0 | |
| Record name | 5-Hydroxymethyltolterodine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=207679-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desfesoterodine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207679810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desfesoterodine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15578 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (R)-5-Hydroxymethyltolterodine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-5-Hydroxymethyl Tolterodine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESFESOTERODINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YU871O78GR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of researching different salt forms of Desfesoterodine?
A1: Researching different salt forms of Desfesoterodine, like the tartaric acid salt [], is crucial for optimizing its pharmaceutical properties. Different salts can exhibit varying solubility, stability, and bioavailability, directly impacting the drug's effectiveness. This research area explores how to formulate Desfesoterodine for optimal delivery and therapeutic benefit.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

